molecular formula C10H8BrFN4O B2747867 N-(3-bromo-2-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2309728-55-8

N-(3-bromo-2-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2747867
CAS No.: 2309728-55-8
M. Wt: 299.103
InChI Key: RYDCRWISAMKAKG-UHFFFAOYSA-N
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Description

N-(3-bromo-2-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-bromo-2-fluoroaniline with appropriate reagents to introduce the triazole ring and the carboxamide group. One common method involves the use of pyridine as a solvent and a base, with the reaction carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-(3-bromo-2-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromo-2-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and the halogen atoms play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a triazole ring and a carboxamide group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-(3-bromo-2-fluorophenyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN4O/c1-16-5-8(14-15-16)10(17)13-7-4-2-3-6(11)9(7)12/h2-5H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDCRWISAMKAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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